molecular formula C16H13NO4 B3111741 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid CAS No. 185672-77-9

4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid

Cat. No.: B3111741
CAS No.: 185672-77-9
M. Wt: 283.28 g/mol
InChI Key: ODQJWIMYDRXPBG-UHFFFAOYSA-N
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Description

4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid is a chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol It is characterized by the presence of a dibenzofuran moiety, a hydroxyimino group, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid typically involves the following steps:

    Formation of Dibenzofuran Derivative: The initial step involves the preparation of a dibenzofuran derivative through a series of reactions, including cyclization and functional group modifications.

    Introduction of Hydroxyimino Group: The hydroxyimino group is introduced via a reaction with hydroxylamine under controlled conditions.

    Formation of Butanoic Acid Chain: The final step involves the formation of the butanoic acid chain through a series of carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group is known to form hydrogen bonds with biological macromolecules, influencing their structure and function. The dibenzofuran moiety contributes to the compound’s stability and ability to interact with hydrophobic regions of proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Dibenzofuran-2-yl-4-hydroxybutanoic acid: Similar structure but lacks the hydroxyimino group.

    4-Dibenzofuran-2-yl-4-aminobutanoic acid: Contains an amino group instead of a hydroxyimino group.

    4-Dibenzofuran-2-yl-4-oxo-butanoic acid: Contains an oxo group instead of a hydroxyimino group.

Uniqueness

4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQJWIMYDRXPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274420
Record name 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185672-77-9
Record name 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of γ-oxo-2-dibenzofuranbutanoic acid (Example 1) (75.5 g) and sodium acetate trihydrate (114.9 g) in methanol (2.5 L) is treated with a solution of hydroxylamine hydrochloride (38.9 g) in water (150 mL of solution). The solution is heated to reflux for 3.5 hours then concentrated, cooled, and filtered. This solid was washed with water then dried in vacuo to give the crude title compound (71.32 g, 89.6% of theory). This solid was recrystallized from ethyl acetate, washed with hexane, and dried in vacuo to give 53.04 g (68% yield) of the title compound; mp 167-168° C. (d).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
114.9 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
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Reactant of Route 6
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